盐酸氨溴索

描述

Synthesis Analysis

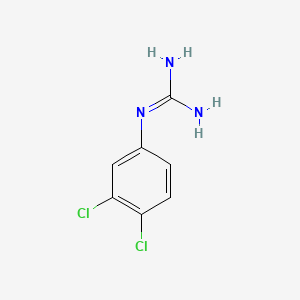

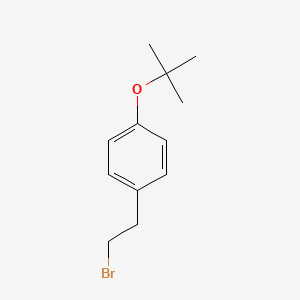

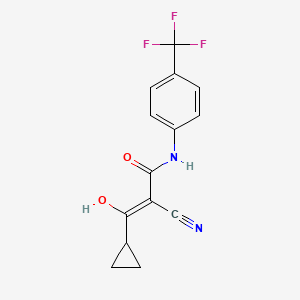

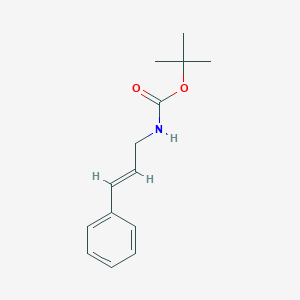

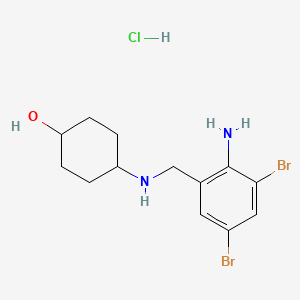

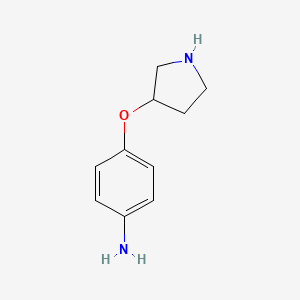

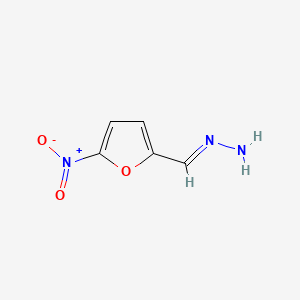

The synthesis of Ambroxol hydrochloride involves brominating o-nitrobenzaldehyde serving as a starting raw material to obtain 2-nitro-3, 5-dibromobenzaldehyde; reacting the obtained 2-nitro-3, 5-dibromobenzaldehyde and trans-4-aminocyclohexanol; and then, reducing and salifying hydrochloride to finally prepare ambroxol hydrochloride .Molecular Structure Analysis

Polymorphic crystals of ambroxol, forms I and II, and form A ambroxol hydrochloride crystals were characterized with bromine K-edge X-ray absorption near-edge structure (XANES) spectroscopy and single-crystal X-ray structure analysis . The XANES spectra had unique shapes depending on the crystal forms .Chemical Reactions Analysis

Forced acid hydrolytic degradation, alkali degradation and oxidative degradation of Ambroxol hydrochloride was performed in bulk and solid oral formulation using 1N Hydrochloric acid and 0.1M Sodium hydroxide at room temperature in different time intervals such as 0mins,30mins, 60mins and 90mins .Physical and Chemical Properties Analysis

Ambroxol hydrochloride is a heat-stable and humidity-sensitive drug. For its successful formulation, special attention should be addressed to excipients since it was found that polyvinyl pyrrolidone and Mg stearate affect the thermal stability of AMB .科学研究应用

分析与质量控制应用

- 质量与定量分析:盐酸氨溴索在各种药物形式中的质量和数量对于确保药物质量至关重要。紫外分光光度法、液相色谱法和薄层色谱法等技术用于其定性和定量测定 (Nigencovska 等人,2020 年)。

治疗应用

- 小儿呼吸系统疾病:盐酸氨溴索注射液用于小儿呼吸系统疾病,如支气管肺炎、细支气管炎和新生儿肺炎。它有多种给药方法,包括静脉注射和吸入 (段洁虎,2015 年)。

- 预防胸腔手术综合征:盐酸氨勃索可降低接受胸腔手术患者发生肺不张和低氧血症的发生率,从而保护肺功能 (张成,2009 年)。

药物开发

- 口腔崩解片剂的制剂:盐酸氨溴索已制成口腔崩解片剂,以便于给药,特别是对于小儿和老年患者。离子交换树脂用于掩盖其苦味并改善其溶解特性 (Venkatesh 和 Rao,2008 年)。

实验药理学

- 呼吸系统疾病的感染控制:盐酸氨溴索抑制人气管上皮细胞原代培养中的鼻病毒感染。它减少了促炎细胞因子的产生,可能调节慢性阻塞性肺疾病 (COPD) 中的气道炎症 (Yamaya 等人,2014 年)。

- 抗炎和免疫调节作用:盐酸氨溴索表现出免疫调节作用,特别是在免疫介导的肝炎中。它可以减轻肝损伤并促进调节性 T 淋巴细胞亚群,表明在治疗免疫介导疾病中具有潜在作用 (Khoury 等人,2020 年)。

安全性和有效性研究

- 肺部炎症抑制:盐酸氨溴索对大鼠石英诱导的肺部炎症表现出抑制作用,表明其在治疗由颗粒物暴露引起的肺部炎症中具有潜在应用 (Kanie 等人,2016 年)。

联合疗法

- 与抗真菌剂联合使用:盐酸氨溴索和氟康唑的组合逆转了白色念珠菌对氟康唑的耐药性,展示了其在抗真菌治疗中的潜力 (Li 等人,2017 年)。

作用机制

Target of Action

Ambroxol hydrochloride primarily targets the mucus membranes in the respiratory tract . It acts on these membranes to restore the physiological clearance mechanisms of the respiratory tract, which play an important role in the body’s natural defense mechanisms .

Mode of Action

Ambroxol hydrochloride is a secretolytic and secretomotoric agent . It stimulates the synthesis and release of surfactant by type II pneumocytes . Surfactants act as an anti-glue factor by reducing the adhesion of mucus to the bronchial wall, improving its transport, and providing protection against infection and irritating agents . Additionally, Ambroxol has been shown to inhibit the Nitric oxide (NO)-dependent activation of soluble guanylate cyclase .

Biochemical Pathways

The biochemical pathways affected by Ambroxol hydrochloride involve the production and transport of mucus in the respiratory tract . By stimulating the production of surfactant and inhibiting the NO-dependent activation of soluble guanylate cyclase, Ambroxol hydrochloride enhances the clearance of mucus and improves the mucociliary transport of bronchial secretions . It has also been suggested that Ambroxol may influence the Wnt/β-Catenin pathway, promoting neural stem cells differentiation into neurons .

Pharmacokinetics

Ambroxol hydrochloride is absorbed rapidly and completely after oral administration . The maximum plasma concentration (Cmax) is reached within 1 to 3 hours (tmax) after administration . The half-life (t1/2) of Ambroxol hydrochloride is approximately 7 to 8 hours . These pharmacokinetic properties contribute to the bioavailability of Ambroxol hydrochloride and its therapeutic effects .

Result of Action

The primary result of Ambroxol hydrochloride’s action is the clearance of mucus in the respiratory tract, facilitating expectoration and easing productive cough . This allows patients to breathe more freely and deeply . Ambroxol hydrochloride also provides pain relief in acute sore throat due to its local anesthetic effect .

Action Environment

The action of Ambroxol hydrochloride is influenced by the environment within the respiratory tract. The presence of excessive or viscous mucus can impact the efficacy of Ambroxol hydrochloride . .

未来方向

Ambroxol hydrochloride has been widely used in the treatment of upper respiratory and bronchopulmonary diseases. There are many different formulations developed since the first marketing authorisation in 1978. Ambroxol is available as syrup, tablets, pastilles, dry powder sachets, inhalation solution, drops and ampules as well as effervescent tablets . Future research may focus on developing more efficient, accessible, and cheaper drugs, and more specific properties of Ambroxol hydrochloride are desired .

生化分析

Biochemical Properties

Ambroxol hydrochloride belongs to the expectorant and mucokinetic group of drugs . It is a mucoactive drug with several properties including secretolytic and secretomotoric actions that restore the physiological clearance mechanisms of the respiratory tract . It stimulates synthesis and release of surfactant by type II pneumocytes .

Cellular Effects

Ambroxol hydrochloride works to thin down and break up phlegm (sputum) and is used to clear congestion in the treatment of respiratory diseases which have thick phlegm or too much phlegm . It also has anti-inflammatory properties, reducing redness in a sore throat . It reduces the release of inflammatory cytokines and histamines in cell cultures . It also acts as an antioxidant, scavenging free radicals and hypochloric acid generated by neutrophils .

Molecular Mechanism

Ambroxol hydrochloride is a mucolytic agent. It has been shown to inhibit the Nitric oxide (NO)-dependent activation of soluble guanylate cyclase . It is also possible that the inhibition of NO-dependent activation of soluble guanylate cyclase can suppress the excessive mucus secretion, therefore it lowers the phlegm viscosity and improves the mucociliary transport of bronchial secretions .

Temporal Effects in Laboratory Settings

Ambroxol hydrochloride is a heat-stable and humidity-sensitive drug . For its successful formulation, special attention should be addressed to excipients since it was found that polyvinyl pyrrolidone and Mg stearate affect the thermal stability of Ambroxol hydrochloride .

Dosage Effects in Animal Models

In a murine model of familial Amyotrophic lateral sclerosis, a presymptomatic administration of Ambroxol hydrochloride delayed disease onset, protecting neuromuscular junctions, and the number of functional spinal motor neurons . When administered at disease onset, Ambroxol hydrochloride delayed motor function decline, protected neuromuscular junctions, and extended overall survival of the mice .

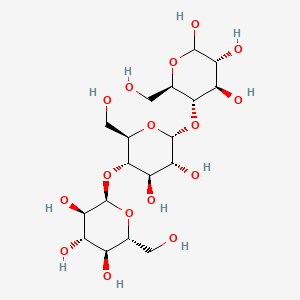

Metabolic Pathways

Ambroxol hydrochloride is a metabolic product of bromhexine . It is well absorbed and excreted in the urine about 50% as glucuronides of the unchanged drug, 10% as the oxidized metabolized 3,5-dibromo-2-aminobenzoic acid (DBABA) and a minute amount as cyclisation product 6,8-dibromo-3- (trans-4-hydroxycyclohexyl)-1,2,3,4-tetrahydroquinazoline (DHTQ) .

Transport and Distribution

After oral, intravenous and intramuscular administration, Ambroxol hydrochloride is distributed swiftly and extensively from the blood into the tissues . The highest active ingredient concentrations are measured in the lung .

Subcellular Localization

Given its role in stimulating the synthesis and release of surfactant by type II pneumocytes , it can be inferred that it likely interacts with these cells in the alveoli of the lungs

属性

IUPAC Name |

4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Br2N2O.ClH/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;/h5-6,10-11,17-18H,1-4,7,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVKOSLOVOTXKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Br2ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045442, DTXSID60936098 | |

| Record name | Ambroxolhydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146648-86-3, 23828-92-4, 1384955-66-1, 15942-05-9 | |

| Record name | Cyclohexanol, 4-[[(2-amino-3,5-dibromophenyl)methyl]amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1146648-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ambroxol Hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023828924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambroxol hydrochloride, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384955661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambroxol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ambroxolhydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-[[(2-amino-3,5-dibromophenyl)methyl]amino]cyclohexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMBROXOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC995ZMV90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMBROXOL HYDROCHLORIDE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3593UZ7HS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

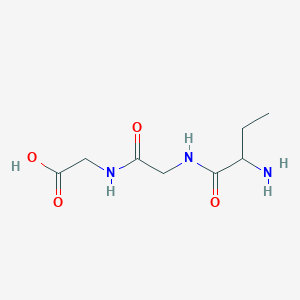

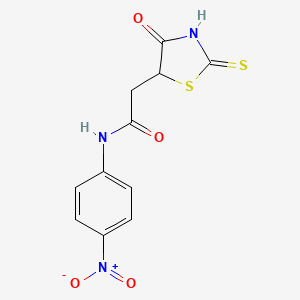

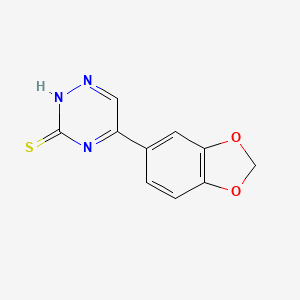

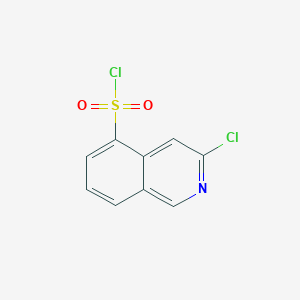

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B3417692.png)